molecular formula C25H22F6PS B3031901 benzyltriphenylphosphonium Hexafluoro antimonate CAS No. 84549-97-3

benzyltriphenylphosphonium Hexafluoro antimonate

Cat. No.: B3031901
CAS No.: 84549-97-3
M. Wt: 589.2 g/mol
InChI Key: RUWBCTJAJJWCDW-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyltriphenylphosphonium hexafluoro antimonate is a chemical compound with the molecular formula C75H66F6O4P3Sb and a molecular weight of 1359.9958422 g/mol . It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyltriphenylphosphonium hexafluoro antimonate typically involves the reaction of benzyltriphenylphosphonium chloride with hexafluoroantimonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyltriphenylphosphonium hexafluoro antimonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Benzyltriphenylphosphonium hexafluoro antimonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of benzyltriphenylphosphonium hexafluoro antimonate involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes, receptors, and other biomolecules, leading to a range of biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to benzyltriphenylphosphonium hexafluoro antimonate include:

Uniqueness

This compound is unique due to its specific combination of the benzyltriphenylphosphonium cation and the hexafluoroantimonate anion. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

benzyl(triphenyl)phosphanium;hexafluoroantimony(1-)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22P.6FH.Sb/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;;;;;;;/h1-20H,21H2;6*1H;/q+1;;;;;;;+5/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWBCTJAJJWCDW-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.F[Sb-](F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F6PSb
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627696
Record name Benzyl(triphenyl)phosphanium hexafluoroantimonate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

589.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84549-97-3
Record name Benzyl(triphenyl)phosphanium hexafluoroantimonate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyltriphenylphosphonium Hexafluoro antimonate
Reactant of Route 2
Reactant of Route 2
benzyltriphenylphosphonium Hexafluoro antimonate
Reactant of Route 3
benzyltriphenylphosphonium Hexafluoro antimonate
Reactant of Route 4
benzyltriphenylphosphonium Hexafluoro antimonate
Reactant of Route 5
benzyltriphenylphosphonium Hexafluoro antimonate
Reactant of Route 6
Reactant of Route 6
benzyltriphenylphosphonium Hexafluoro antimonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.